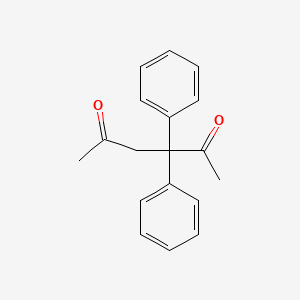

2,5-Hexanedione, 3,3-diphenyl-

CAS No.: 583887-48-3

Cat. No.: VC19064741

Molecular Formula: C18H18O2

Molecular Weight: 266.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 583887-48-3 |

|---|---|

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.3 g/mol |

| IUPAC Name | 3,3-diphenylhexane-2,5-dione |

| Standard InChI | InChI=1S/C18H18O2/c1-14(19)13-18(15(2)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |

| Standard InChI Key | UVQCJJQNXYXQCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C |

Introduction

Structural and Chemical Identity of 3,3-Diphenyl-2,5-Hexanedione

3,3-Diphenyl-2,5-hexanedione (C₁₈H₁₈O₂) is characterized by a six-carbon chain with ketone groups at positions 2 and 5 and phenyl substituents at both 3-positions. Its structure aligns with the broader class of α,β-diketones, which are known for their reactivity in organic synthesis . The phenyl groups introduce steric hindrance and electronic effects, likely altering solubility and stability compared to non-aromatic analogs like 3,3-dimethyl-2,5-hexanedione .

Synthetic Routes and Optimization Strategies

Base-Catalyzed Hydrolysis of Precursor Lactones

The synthesis of 2,5-hexanedione derivatives often begins with lactone intermediates. For example, the hydrolysis of the lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid under alkaline conditions yields 2,5-hexanedione . Adapting this method for 3,3-diphenyl substitution would require introducing phenyl groups during lactone formation. A plausible route involves:

-

Condensation of chlorinated acetophenone with sodium cyanide to form a cyano-hydroxyl intermediate.

-

Cyclization to generate a phenyl-substituted lactone.

-

Hydrolysis in the presence of ferrous sulfate (FeSO₄) to stabilize the diketone product against degradation .

Key parameters from analogous syntheses include:

-

Alkali concentration: 0.5–1.0 moles per mole of lactone to minimize foaming .

-

FeSO₄ ratio: 0.3–0.5 moles per mole of lactone to sequester cyanide byproducts .

Challenges in Diphenyl Substitution

Introducing phenyl groups may necessitate harsh conditions or specialized catalysts. For instance, Friedel-Crafts acylation could theoretically attach phenyl rings, but competing side reactions (e.g., over-alkylation) must be controlled. Solvent selection is critical; toluene or ethyl acetate, which effectively extract diketones, might also dissolve aromatic intermediates .

Physicochemical Properties and Stability

Comparative Physical Data

While direct measurements for 3,3-diphenyl-2,5-hexanedione are unavailable, properties can be inferred from analogs:

The phenyl groups likely increase molecular weight and hydrophobicity, reducing volatility and elevating boiling points compared to aliphatic analogs .

Stability and Degradation

Applications in Organic Synthesis

Pyrrole and Heterocycle Formation

2,5-Hexanedione derivatives are precursors to pyrroles via Paal-Knorr synthesis. For 3,3-diphenyl-2,5-hexanedione, reaction with ammonia or primary amines could yield 2,5-diphenylpyrroles, which have applications in materials science .

Coordination Chemistry

The diketone moiety can act as a bidentate ligand for metal ions. The phenyl groups may enhance ligand stability in coordination complexes, useful in catalysis or photoluminescent materials.

Gaps in Research and Future Directions

-

Synthetic Optimization: No studies explicitly detail the synthesis of 3,3-diphenyl-2,5-hexanedione. Experimental validation of proposed routes is needed.

-

Toxicity Profiling: Hypotheses about reduced neurotoxicity require in vivo testing.

-

Material Applications: The compound’s potential in polymer or metal-organic framework (MOF) synthesis remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume